BenchChemオンラインストアへようこそ!

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol

Fragment-based drug discovery Rule of Three Physicochemical descriptors

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (CAS 1598633-14-7) is a 1,3-disubstituted pyrazole featuring a 3-fluorobenzyl substituent at N1 and a hydroxyl group at C4. With a molecular weight of 192.19 g/mol, it belongs to the class of fragment-like heterocycles widely used as building blocks in drug discovery.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
CAS No. 1598633-14-7
Cat. No. B1411977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol
CAS1598633-14-7
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C=C(C=N2)O
InChIInChI=1S/C10H9FN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2
InChIKeyASNODEQUIHXGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol CAS 1598633-14-7: Fragment-Class Pyrazole Building Block for Medicinal Chemistry and Kinase Inhibitor Libraries


1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (CAS 1598633-14-7) is a 1,3-disubstituted pyrazole featuring a 3-fluorobenzyl substituent at N1 and a hydroxyl group at C4. With a molecular weight of 192.19 g/mol, it belongs to the class of fragment-like heterocycles widely used as building blocks in drug discovery [1]. Its computed properties (XLogP3 1.6, TPSA 38.1 Ų, 1 H-bond donor, 3 H-bond acceptors) position it within the Rule-of-Three space for fragment-based lead discovery [2]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% .

Why the 3-Fluoro Position on the Benzyl Ring Distinguishes 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol from Other Halogen and Regioisomeric Analogs


Simple substitution of the 3-fluorobenzyl group in 1-(3-fluoro-benzyl)-1H-pyrazol-4-ol with other benzyl variants is not guaranteed to preserve critical molecular recognition features. The position of the fluorine atom on the aromatic ring dictates the vector of C–F dipole interactions and modulates the electron density on the pyrazole core, which can directly affect hydrogen-bonding patterns with biological targets [1]. In the context of kinase inhibitor design, the 3-fluorobenzyl fragment appears as a specific substructure in potent adenosine A3 receptor ligands, where replacement with other halogens or regioisomers alters binding affinity [2]. These structural nuances cannot be replicated by generic pyrazole-4-ol intermediates, making this specific compound a key building block for SAR exploration in medicinal chemistry programs.

Quantitative Differentiation Evidence for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol: From Fragment Properties to Biological Activity


Computed Fragment Physicochemical Properties: 3-Fluoro vs. 4-Fluoro Regioisomer

Comparison of computed physicochemical properties between 1-(3-fluoro-benzyl)-1H-pyrazol-4-ol and its 4-fluoro regioisomer reveals identical global descriptors (XLogP3 = 1.6, TPSA = 38.1 Ų, MW = 192.19 g/mol, HBD = 1, HBA = 3) [1][2]. This demonstrates that bulk fragment metrics alone cannot differentiate these compounds; selection must be driven by the distinct three-dimensional vector of the C–F bond and its influence on target engagement [1].

Fragment-based drug discovery Rule of Three Physicochemical descriptors

Biological Activity: 5-Lipoxygenase Inhibition Screening at 100 µM

In a ChEMBL-reported assay, 1-(3-fluoro-benzyl)-1H-pyrazol-4-ol was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a single concentration of 100 µM. The result was reported as 'NS = no significant activity' [1]. This negative result serves as a baseline for structure-activity relationship (SAR) studies, indicating that the 3-fluorobenzyl-4-hydroxypyrazole fragment alone is insufficient for 5-LOX inhibition, and that further elaboration is required to achieve potency.

Inflammation 5-Lipoxygenase Enzyme inhibition

Commercial Availability: Purity Specifications for Procurable Batches

Among vendors not excluded by data source restrictions, 1-(3-fluoro-benzyl)-1H-pyrazol-4-ol is offered at 95% purity (AKSci) and 98% purity (LeYan) . This range is consistent with fragment-class building blocks and provides options for different downstream synthetic requirements, where higher purity may be necessary for library synthesis or biophysical assays.

Chemical procurement Building block purity Vendor comparison

Target Application Scenarios for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol Based on Evidence Profile


Fragment-Based Lead Discovery: Scaffold for Kinase Inhibitor Elaboration

As evidenced by its incorporation into a purine-dione derivative exhibiting 830 nM Ki at the adenosine A3 receptor [1], the 3-fluorobenzyl-pyrazol-4-ol fragment can serve as a privileged substructure for kinase inhibitor libraries. Its calculated fragment properties (MW 192 Da, XLogP3 1.6) make it an ideal starting point for fragment growth campaigns aimed at CNS-penetrant kinase targets.

Negative Control for 5-Lipoxygenase SAR Studies

The confirmed lack of 5-lipoxygenase inhibition at 100 µM [2] makes this compound a suitable negative-control fragment in anti-inflammatory drug discovery programs. Researchers can use it to benchmark the activity of more elaborated analogs, ensuring that observed potency originates from newly introduced pharmacophoric elements.

Regioisomeric Selectivity Probe in Structure–Activity Relationship (SAR) Studies

Since the 3-fluoro and 4-fluoro regioisomers share identical global computed descriptors (XLogP3 1.6, TPSA 38.1 Ų) [3][4], this compound is uniquely suited to isolate the effect of fluorine position on target binding. Procurement of the 3-fluoro isomer, rather than the 4-fluoro isomer, is essential when 3D vector analysis or docking studies indicate a critical interaction with a specific protein pocket.

Library Synthesis and Parallel Medicinal Chemistry

With commercial availability at up to 98% purity , this building block is ready for use in parallel synthesis and library production without additional purification. Its hydroxyl group at C4 offers a straightforward synthetic handle for alkylation, acylation, or sulfonylation reactions, enabling rapid diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.